molecular formula C10H9ClO2 B051958 Chroman-3-carbonyl chloride CAS No. 115822-58-7

Chroman-3-carbonyl chloride

Cat. No. B051958
CAS RN: 115822-58-7
M. Wt: 196.63 g/mol
InChI Key: ISYMIZHFYTWMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chroman-3-carbonyl chloride is a chemical compound with the molecular formula C10H9ClO2 . It is categorized under the class of carbonyl chlorides .


Molecular Structure Analysis

The molecular structure of Chroman-3-carbonyl chloride consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving Chroman-3-carbonyl chloride are not detailed in the search results, related compounds such as chroman-2-ones and chromanes have been synthesized using organocatalytic domino Michael/hemiacetalization reactions . Additionally, carbonyl compounds are known to be highly reactive due to the polar nature of the C=O group .

Scientific Research Applications

Anti-Inflammatory Applications

Chroman derivatives, including Chroman-3-carbonyl chloride, have been found to have potent anti-inflammatory properties . These compounds have been designed, synthesized, and fully characterized for their anti-inflammatory activities through inhibition of the TNF-α-induced ICAM-1 expression on human endothelial cells . The structure–activity relationship has been established, and it has been found that the chain length of the amide moiety, branching of the side chain, and the presence of the substituents on the phenyl ring have significant effects on their inhibitory activities .

Synthesis of Chromane Derivatives

Chroman-3-carbonyl chloride can be used in the stereoselective synthesis of chromane derivatives . A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .

Research and Development

Chroman-3-carbonyl chloride is used in research and development in life sciences . It is provided by specialist distributors serving life science for research use only .

Synthesis of Benzo[f]coumarin Chalcone

Chroman-3-carbonyl chloride can be used in the synthesis of Benzo[f]coumarin chalcone . This compound was prepared via Claisen–Schmidt condensation between 2-acetyl-3H-benzo[f]chromen-3-one and 4-hydroxybenzaldehyde in basic medium and was then esterified with carboxylic acids (drugs) in the presence of phosphoryl chloride and anhydrous zinc(II) chloride .

Future Directions

While specific future directions for Chroman-3-carbonyl chloride are not mentioned in the search results, there is ongoing research into the synthesis and applications of related compounds such as chroman-2-ones and chromanes . This suggests that there may be potential for future research into Chroman-3-carbonyl chloride and its derivatives.

properties

IUPAC Name

3,4-dihydro-2H-chromene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYMIZHFYTWMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383681
Record name Chroman-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-3-carbonyl chloride

CAS RN

115822-58-7
Record name Chroman-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.